BenchChemオンラインストアへようこそ!

Timosaponin A1

Inflammation 5-Lipoxygenase Leukotriene Synthesis

Timosaponin A1 (CAS: 68422-00-4), also known as Sarsasapogenin 3-O-β-D-galactopyranoside, is a coprostane-type steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides Bunge (Zhimu). It is a naturally occurring glycoside consisting of the aglycone sarsasapogenin linked to a single galactose moiety.

Molecular Formula C33H54O8
Molecular Weight 578.8 g/mol
Cat. No. B1459148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimosaponin A1
Molecular FormulaC33H54O8
Molecular Weight578.8 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1
InChIInChI=1S/C33H54O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h17-30,34-37H,5-16H2,1-4H3/t17-,18-,19+,20-,21+,22-,23-,24-,25+,26-,27-,28-,29+,30+,31-,32-,33+/m0/s1
InChIKeyZNEIIZNXGCIAAL-MYNIFUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Timosaponin A1: A Quantitative Profile of a Steroidal Saponin for Targeted Research Procurement


Timosaponin A1 (CAS: 68422-00-4), also known as Sarsasapogenin 3-O-β-D-galactopyranoside, is a coprostane-type steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides Bunge (Zhimu) [1]. It is a naturally occurring glycoside consisting of the aglycone sarsasapogenin linked to a single galactose moiety . The compound is a metabolite of Timosaponin AIII and is often supplied at ≥98% purity (HPLC) for use in biochemical and cell-based assays .

The Risks of Generic Substitution in Timosaponin A1 Procurement


Within the Anemarrhena asphodeloides saponin family, subtle structural variations dictate distinct pharmacological profiles. Timosaponin A1, with its single galactose residue at the C3 position, exhibits a unique polypharmacology, including potent 5-LO inhibition, which is not a primary feature of its more extensively studied analog Timosaponin AIII, or the glycosylated Timosaponin BII [1]. Consequently, substituting a structurally related saponin for Timosaponin A1 in an established assay will likely introduce significant variability in target engagement, potency, and off-target effects, invalidating cross-study comparisons and derailing project timelines.

Quantitative Evidence Guide for Differentiating Timosaponin A1 from Analogs


Superior Potency for 5-Lipoxygenase (5-LO) Inhibition Compared to Other In-Class Saponins

Timosaponin A1 demonstrates potent inhibition of 5-lipoxygenase (5-LO) with an IC50 of 3.29 µM . This activity is a key differentiator from Timosaponin AIII, for which 5-LO inhibition is not a primary reported activity; its main anti-inflammatory mechanisms are linked to NF-κB and MAPK pathway modulation [1]. Timosaponin BII, another in-class analog, is not reported to have significant 5-LO inhibitory activity, with its anti-inflammatory effects attributed to other pathways . This makes Timosaponin A1 the preferred choice for studies focused on the 5-LO arm of the arachidonic acid cascade.

Inflammation 5-Lipoxygenase Leukotriene Synthesis

Defined COX-2 Inhibitory Activity with a Clear Potency Window

Timosaponin A1 inhibits COX-2 with an IC50 of 36.43 µM [1]. In contrast, Timosaponin AIII has been reported to inhibit COX-2 gene expression at the transcriptional level, but its direct enzymatic inhibition potency is less well-defined [2]. This provides a clear, quantitative benchmark for Timosaponin A1 that is absent for its analog, enabling precise dose-response studies and reducing the risk of off-target effects associated with Timosaponin AIII's broader activity profile [2].

COX-2 Anti-inflammatory Prostaglandin Synthesis

Unique Polypharmacology: Concurrent Inhibition of DPP-4, 5-LO, and COX-2

Timosaponin A1 uniquely inhibits dipeptidyl peptidase 4 (DPP-4) with an IC50 of 33.25 µM, in addition to its 5-LO and COX-2 activities . This polypharmacology is not shared by Timosaponin AIII or Timosaponin BII, which are not reported to be DPP-4 inhibitors [1]. This triple-target profile positions Timosaponin A1 as a singular tool for investigating the interconnectedness of inflammatory and metabolic signaling pathways.

DPP-4 Polypharmacology Metabolic-Inflammation Crosstalk

Favorable Predicted Metabolic Stability Profile for In Vitro/In Vivo Studies

Computational ADMET predictions indicate that Timosaponin A1 is not a predicted inhibitor of CYP2D6, with a probability score of 0.207, and is not predicted to be hepatotoxic (Probability: 0.039) [1]. While Timosaponin AIII has documented hepatotoxicity concerns that limit its in vivo application [2], Timosaponin A1 presents a more favorable predicted safety profile, suggesting it may be a superior candidate for long-term or high-dose in vivo studies.

ADMET Metabolic Stability CYP450

Definitive Application Scenarios for Timosaponin A1 Based on Differentiated Evidence


Elucidating 5-LO-Dependent Inflammatory Pathways in Immune Cells

Based on its potent 5-LO inhibition (IC50 = 3.29 µM) , Timosaponin A1 is the optimal chemical probe for studies investigating leukotriene B4 (LTB4) and cysteinyl leukotriene synthesis in neutrophils, macrophages, or mast cells. Its defined potency allows for clear dose-response analysis, and its lack of activity on the NF-κB pathway, unlike Timosaponin AIII, minimizes confounding effects and simplifies pathway deconvolution.

Investigating the Gut-Inflammatory-Metabolic Axis Using a Multi-Target Tool

The unique triple inhibition of DPP-4 (IC50 = 33.25 µM), 5-LO (IC50 = 3.29 µM), and COX-2 (IC50 = 36.43 µM) makes Timosaponin A1 an invaluable tool for dissecting the complex crosstalk between incretin signaling, lipid mediator production, and inflammation. It is uniquely suited for studies in models of metabolic syndrome, where these pathways are concurrently dysregulated, and where no single in-class analog can replicate this polypharmacology.

Long-Term In Vivo Efficacy Studies Requiring a Safer Saponin Profile

Given the documented hepatotoxicity of Timosaponin AIII [1], Timosaponin A1 emerges as the safer, more tractable alternative for in vivo pharmacology. Its favorable in silico ADMET predictions, including a low probability of hepatotoxicity (0.039) and non-inhibition of CYP2D6 [2], make it the preferred choice for chronic dosing studies in metabolic or inflammatory disease models, where maintaining animal health and minimizing drug-drug interaction potential are critical.

Validating DPP-4 as a Target in Non-Metabolic Disease Models

With its defined DPP-4 inhibitory activity (IC50 = 33.25 µM) , Timosaponin A1 serves as a critical tool compound to explore the emerging role of DPP-4 in oncology, immunology, and fibrotic diseases, independent of its traditional use in diabetes. As a naturally derived inhibitor with a distinct scaffold from synthetic gliptins, it provides a valuable orthogonal probe for validating target engagement and phenotype causality in novel disease contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Timosaponin A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.